molecular formula C18H22ClFN2O B2722411 N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418682-72-9

N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride

Cat. No.: B2722411
CAS No.: 2418682-72-9
M. Wt: 336.84
InChI Key: MTBANBTVRIEOQD-UHFFFAOYSA-N
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Description

“N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418682-72-9 . It has a molecular weight of 336.84 . The IUPAC name for this compound is N-(2-(aminomethyl)cyclohexyl)-6-fluoro-1-naphthamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 336.84 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, are explored. These compounds, known colloquially as U-drugs, and 4-aminocyclohexanols, have shown significant impact on drug markets and prevalence due to their euphoric effects and potential for abuse. Research highlights the necessity for international early warning systems to track emerging psychoactive substances, allowing for timely data gathering and risk assessments. The stereochemistry of these compounds significantly affects their potency, emphasizing the importance of detecting methods that consider configuration determination (Sharma et al., 2018).

Environmental Impact and Safety

A comprehensive review discusses the environmental presence and biological impact of endocrine-disrupting chemicals, including those related to synthetic opioids. Exposure to certain chemicals is associated with increases in body size, with variations depending on the type of chemical, exposure level, timing, and gender. This study suggests that some endocrine disruptors play a role in the development of obesity epidemics, alongside more traditionally recognized factors (Tang-Péronard et al., 2011).

Antimicrobial and Anticancer Potential

The structural modifications of natural or synthetic compounds, including the addition of functional groups like fluoro, methoxy, and amino, significantly influence their anticancer activities. This review outlines the effectiveness of different functional groups in inhibiting cancer cell growth and their potential in developing enhanced anticancer drugs. It underscores the importance of the positioning of these functional groups in determining the compounds' anticancer efficacy (Liew et al., 2020).

Synthetic Routes and Structural Properties

Research on the synthesis and structural properties of novel compounds, including those with brominated and chlorinated elements, reveals insights into their potential applications and environmental behaviors. Studies on novel brominated flame retardants, for instance, assess their occurrence in indoor environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This calls for a comprehensive understanding of the synthesis, structural diversity, and ecological impact of such compounds to address potential health risks (Issac & Tierney, 1996).

Properties

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBANBTVRIEOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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